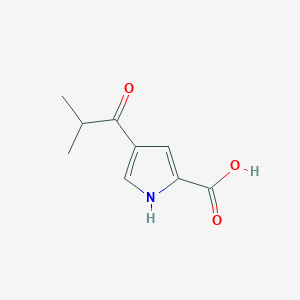

4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)8(11)6-3-7(9(12)13)10-4-6/h3-5,10H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKLYMPLUPYUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid typically involves the acylation of a pyrrole derivative. One common method is the Friedel-Crafts acylation, where pyrrole is reacted with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 4-(2-methylpropanoyl)-1H-pyrrole-2-methanol.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid. Research indicates that modifications to the pyrrole structure can lead to enhanced activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) and other gram-positive bacteria. For instance, a series of pyrrole-2-carboxamide compounds were synthesized and evaluated for their anti-tubercular activity, demonstrating that specific structural modifications significantly improve efficacy and reduce cytotoxicity .

2. Pain Management

There is emerging evidence suggesting that pyrrole derivatives may play a role in pain management through their interaction with neurotransmitter receptors. Compounds similar to this compound have been investigated for their ability to inhibit norepinephrine and serotonin reuptake, which is crucial for developing new analgesics targeting chronic pain conditions .

Biological Research

1. Enzyme Inhibition

Pyrrole derivatives are being explored as inhibitors of key enzymes involved in bacterial DNA replication, such as gyrase and topoisomerase IV. The high lipophilicity of these compounds allows for effective cellular uptake, making them promising candidates for developing broad-spectrum antibacterial agents .

2. Drug Design

The structural versatility of this compound facilitates its use in drug design as a scaffold for creating novel therapeutic agents. Its ability to form amide bonds with various substituents enables the synthesis of a diverse array of bioactive molecules with tailored pharmacological profiles .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound involves several advanced synthetic techniques, including Vilsmeier-Haack formylation and other regioselective reactions. These methods allow for the efficient production of this compound and its analogs in sufficient quantities for biological evaluation .

2. Case Studies

-

Case Study 1: Antitubercular Activity Assessment

A study demonstrated that specific substitutions on the pyrrole ring led to compounds with minimal inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis, indicating strong potential as anti-TB agents . -

Case Study 2: Pain Modulation

Another investigation focused on the analgesic properties of pyrrole derivatives showed that certain compounds effectively modulated pain pathways by inhibiting the reuptake of norepinephrine and serotonin, leading to significant pain relief in preclinical models .

Mechanism of Action

The mechanism of action of 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrrole ring may participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

2-methylpropanoyl chloride: Used in the synthesis of various acylated compounds.

Pyrrole-2-carboxylic acid: A precursor in the synthesis of substituted pyrroles.

4-(2-methylpropanoyl)pyrrole: A related compound with similar reactivity.

Uniqueness

4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a 2-methylpropanoyl group and a carboxylic acid group on the pyrrole ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in research and industry.

Biological Activity

4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1094648-86-8) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and research applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, which is significant in medicinal chemistry for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile building block for further chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₁O₂ |

| Molecular Weight | 141.15 g/mol |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO |

Target Interaction

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Pyrrole derivatives are known for their ability to modulate signaling pathways by acting as enzyme inhibitors or activators.

Mode of Action

The this compound may exert its effects through:

- Enzyme Inhibition: Compounds with similar structures have shown inhibition against DNA gyrase and topoisomerase IV, critical targets in bacterial DNA replication .

- Cell Signaling Modulation: The compound may influence cellular pathways related to metabolism and gene expression, potentially affecting cell proliferation and apoptosis .

Research indicates that the compound can interact with various proteins and enzymes, influencing cellular functions. For example:

- Antimicrobial Activity: Similar pyrrole compounds have demonstrated significant antibacterial effects against Gram-positive bacteria, with some exhibiting low nanomolar IC50 values .

- Antiparasitic Effects: Pyrrole derivatives have shown activity against Trypanosomes through selective inhibition of proline racemase .

Case Studies

- Antitubercular Activity: A study focused on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring significantly enhanced anti-tuberculosis activity (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) . This suggests that this compound could be further explored for similar applications.

- Inhibition Studies: Compounds structurally related to this compound were evaluated for their inhibitory effects on bacterial enzymes, showing promising results in terms of potency and selectivity .

Pharmacokinetics

The pharmacokinetic profile of pyrrole derivatives often includes:

- Absorption: Enhanced solubility due to the carboxylic acid moiety.

- Distribution: Potential for good tissue penetration owing to lipophilicity.

- Metabolism: Biotransformation studies are essential to determine the metabolic pathways and stability of the compound in biological systems.

Research Applications

This compound holds potential in various fields:

- Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.

- Biological Research: Investigating its role in cell signaling and metabolic pathways.

- Pharmaceutical Development: Exploring formulations that leverage its biological activity against resistant strains of bacteria.

Q & A

Q. What synthetic routes are most effective for preparing 4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid, and what factors influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrole core. A common approach includes:

Acylation : Introduce the 2-methylpropanoyl group via Friedel-Crafts acylation or nucleophilic substitution, using catalysts like AlCl₃ or BF₃·Et₂O .

Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) or acidic conditions (HCl/H₂O) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Key Considerations :

- Protect the pyrrole nitrogen (e.g., using Boc groups) to prevent side reactions during acylation .

- Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Look for:

- Pyrrole ring protons (δ 6.5–7.5 ppm, split patterns due to substituents) .

- Carboxylic acid proton (δ ~12–13 ppm, broad) and 2-methylpropanoyl methyl groups (δ 1.2–1.4 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ~1650 cm⁻¹ for the acyl group) .

- X-ray Crystallography : Resolve hydrogen-bonding motifs (e.g., dimeric structures via N–H⋯O interactions) to confirm stereochemistry .

- LC-MS : Validate molecular weight ([M+H]⁺ expected at m/z 209.1) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for hydrogen-bonding patterns in pyrrole derivatives?

Methodological Answer:

Experimental Validation :

- Perform single-crystal X-ray diffraction to determine empirical bond lengths and angles. For example, in pyrrole-carboxylic acids, N–H⋯O bonds typically form centrosymmetric dimers (R₂²(10) motifs) .

- Compare with DFT-optimized structures (B3LYP/6-31G* level) to assess deviations.

Data Reconciliation :

- Adjust computational models to account for crystal packing effects or solvent interactions missing in gas-phase calculations.

- Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies are recommended for identifying and quantifying regioisomeric impurities in synthesized batches?

Methodological Answer:

Analytical Workflow :

- HPLC Method : Develop a reversed-phase method (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Calibrate using impurity standards (e.g., 4-methyl or 3-acyl isomers) .

- NMR Spectroscopy : Compare ¹H NMR shifts of synthetic batches to reference spectra. For example, acyl group position affects pyrrole proton splitting patterns .

Mitigation :

- Optimize reaction conditions (e.g., lower temperature) to suppress isomer formation.

- Use preparative HPLC to isolate and characterize byproducts for structural confirmation .

Q. How should bioactivity studies be designed to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

Assay Design :

- Target Selection : Prioritize kinases or carboxylases due to structural similarity to known inhibitors (e.g., pyrrole-based kinase inhibitors) .

- Dose-Response Curves : Test concentrations from 1 nM–100 μM to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .

Mechanistic Analysis :

- Perform molecular docking (AutoDock Vina) to predict binding modes to active sites.

- Validate via site-directed mutagenesis of key residues (e.g., ATP-binding pocket lysines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.